

## An In-depth Technical Guide to 6-Nitropyridine-2-carbonyl chloride

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Compound of Interest		
Compound Name:	6-Nitropyridine-2-carbonyl chloride	
Cat. No.:	B1390050	Get Quote

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This technical guide provides a concise overview of the physicochemical properties and a generalized synthetic approach for **6-Nitropyridine-2-carbonyl chloride**, a key intermediate in the synthesis of various heterocyclic compounds.

## **Physicochemical Properties**

The following table summarizes the key quantitative data for **6-Nitropyridine-2-carbonyl chloride**.

Property	Value	Notes
Molecular Weight	186.55 g/mol	Calculated based on the chemical formula (C <sub>6</sub> H <sub>3</sub> CIN <sub>2</sub> O <sub>3</sub> ).
Density	Data not available in public literature.	The density has not been experimentally determined or reported in available literature.

# Synthesis of 6-Nitropyridine-2-carbonyl chloride: An Experimental Protocol

### Foundational & Exploratory





While a specific, detailed experimental protocol for the synthesis of **6-Nitropyridine-2-carbonyl chloride** is not widely published, a general and common method involves the chlorination of its precursor, 6-Nitropyridine-2-carboxylic acid. This method is analogous to the synthesis of other pyridine carbonyl chlorides. The following protocol is a generalized procedure based on established chemical principles.

Reaction: Conversion of a carboxylic acid to an acyl chloride using a chlorinating agent.

Starting Material: 6-Nitropyridine-2-carboxylic acid Reagent: Thionyl chloride (SOCl<sub>2</sub>) or Oxalyl chloride ((COCl)<sub>2</sub>) Solvent: An inert solvent such as Dichloromethane (DCM) or Toluene. A catalytic amount of N,N-Dimethylformamide (DMF) is often used with oxalyl chloride.

#### General Procedure:

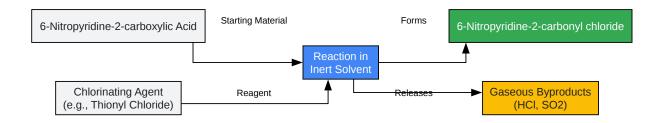
- Preparation: A solution of 6-Nitropyridine-2-carboxylic acid in an inert solvent (e.g., toluene)
  is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
  The apparatus should be protected from atmospheric moisture with a drying tube.
- Addition of Chlorinating Agent: Thionyl chloride is added dropwise to the solution at room temperature. An excess of the chlorinating agent is typically used to ensure complete conversion.
- Reaction: The reaction mixture is then heated to reflux and maintained at that temperature for a period of time, typically 1-3 hours, or until the evolution of gas (HCl and SO<sub>2</sub>) ceases.
   The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid.
- Work-up: After the reaction is complete, the excess thionyl chloride and the solvent are removed under reduced pressure, a process that may require an azeotropic distillation with additional toluene.
- Purification: The resulting crude 6-Nitropyridine-2-carbonyl chloride can be purified by distillation under reduced pressure or by crystallization.

Note: **6-Nitropyridine-2-carbonyl chloride** is expected to be a reactive and moisture-sensitive compound and should be handled in a fume hood with appropriate personal protective equipment.



## **Logical Workflow for Synthesis**

The following diagram illustrates the general synthetic pathway for the preparation of **6-Nitropyridine-2-carbonyl chloride** from its corresponding carboxylic acid.



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Caption: Synthetic pathway of **6-Nitropyridine-2-carbonyl chloride**.

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